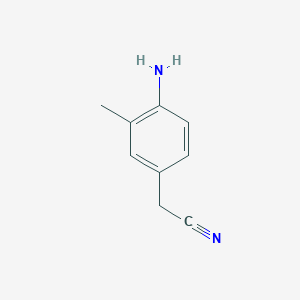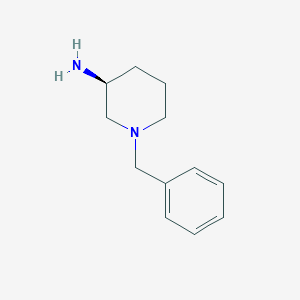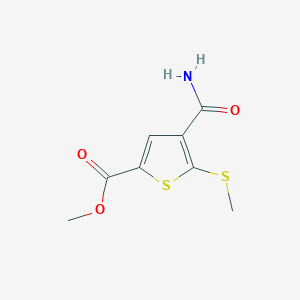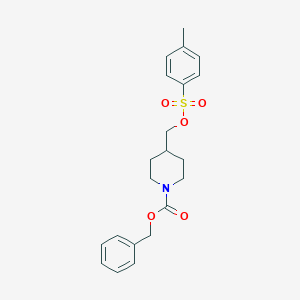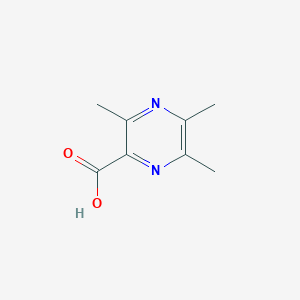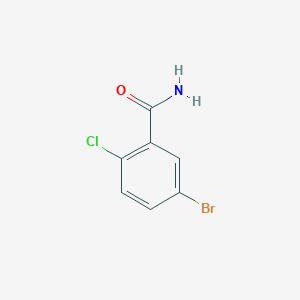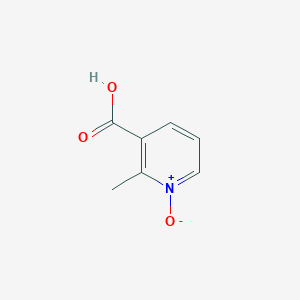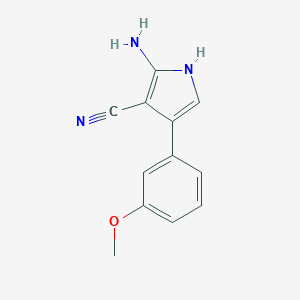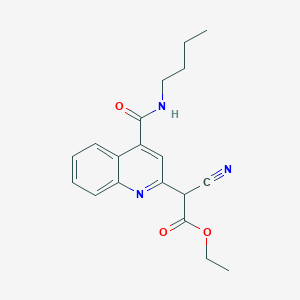
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate, also known as EBCQ, is a chemical compound with potential applications in scientific research. It belongs to the class of quinoline derivatives and is synthesized using a specific method. In
Mecanismo De Acción
The mechanism of action of Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell growth. The antimicrobial activity of Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has been found to have several biochemical and physiological effects. In vitro studies have shown that it can induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage. In animal studies, Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has been found to reduce tumor growth and improve survival rates in mice with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate in lab experiments is its potential as a novel anticancer and antimicrobial agent. However, its limited solubility in water may make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate. One area of interest is its potential as a therapeutic agent for cancer and bacterial infections. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Additionally, research on the synthesis of Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate and its derivatives may lead to the development of more potent and selective compounds.
Métodos De Síntesis
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate can be synthesized using a multi-step process that involves the reaction of 2-cyanoacetamide with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of butylamine. The resulting product is then purified using column chromatography to obtain Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate in a pure form.
Aplicaciones Científicas De Investigación
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines. Additionally, Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
194713-19-4 |
|---|---|
Nombre del producto |
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate |
Fórmula molecular |
C19H21N3O3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-(butylcarbamoyl)quinolin-2-yl]-2-cyanoacetate |
InChI |
InChI=1S/C19H21N3O3/c1-3-5-10-21-18(23)14-11-17(15(12-20)19(24)25-4-2)22-16-9-7-6-8-13(14)16/h6-9,11,15H,3-5,10H2,1-2H3,(H,21,23) |
Clave InChI |
XDQKGGAWSJWYLH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC |
SMILES canónico |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC |
Sinónimos |
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
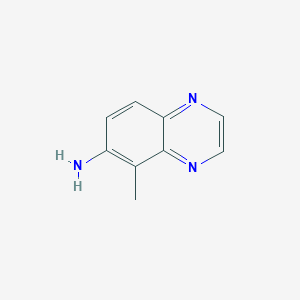
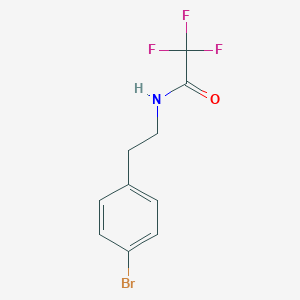
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)

![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)
